

Physicochemical Characteristics of 2-Methyl 5-cyclohexylpentanol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methyl 5-cyclohexylpentanol

Cat. No.: B8338738

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl 5-cyclohexylpentanol is a synthetic long-chain alcohol primarily utilized in the cosmetics industry as a deodorant and skin-conditioning agent. Its efficacy is attributed to its antimicrobial properties, which selectively target odor-causing bacteria on the skin. This technical guide provides a comprehensive overview of the physicochemical characteristics of **2-Methyl 5-cyclohexylpentanol**, detailed experimental protocols for their determination, and an exploration of its biological activity. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and cosmetic formulation.

Physicochemical Properties

The physicochemical properties of **2-Methyl 5-cyclohexylpentanol** are crucial for its formulation, stability, and biological activity. A summary of these properties is presented in Table 1.

Property	Value	Unit	Source(s)
Molecular Formula	C ₁₂ H ₂₄ O	-	[1]
Molecular Weight	184.32	g/mol	[1]
IUPAC Name	5-cyclohexyl-2-methylpentan-1-ol	-	[1]
CAS Number	1141487-54-8	-	[1]
Appearance	Colorless clear liquid (estimated)	-	[2] [3]
Boiling Point	250.00 (estimated at 760.00 mm Hg)	°C	[2] [3]
Melting Point	-32.5	°C	[4]
Density	0.886 ± 0.06 (estimated)	g/cm ³	[5]
Flash Point	> 93.3 (Closed Cup)	°C	[4]
Water Solubility	23.87 (estimated at 25 °C)	mg/L	[2] [3]
logP (o/w)	4.340 (estimated)	-	[2] [3]

Experimental Protocols

This section details the methodologies for determining the key physicochemical and biological properties of **2-Methyl 5-cyclohexylpentanol**.

Determination of Physicochemical Properties

The following protocols are based on OECD guidelines for the testing of chemicals, which represent internationally accepted methods for determining the physicochemical properties of substances.

The boiling point can be determined using several methods, including ebulliometry, the dynamic method, or differential scanning calorimetry (DSC).[\[6\]](#)[\[7\]](#) The choice of method

depends on the required precision and the amount of substance available.

- Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.
- Apparatus: A suitable apparatus for boiling point determination (e.g., a glass ebulliometer or a DSC instrument).
- Procedure (using Ebulliometer):
 - Place a small, known volume of **2-Methyl 5-cyclohexylpentanol** into the ebulliometer.
 - Heat the sample gently.
 - Record the temperature at which the liquid and vapor phases are in equilibrium at a constant pressure. This is the boiling point.
 - Correct the observed boiling point to standard atmospheric pressure (101.325 kPa) if necessary.

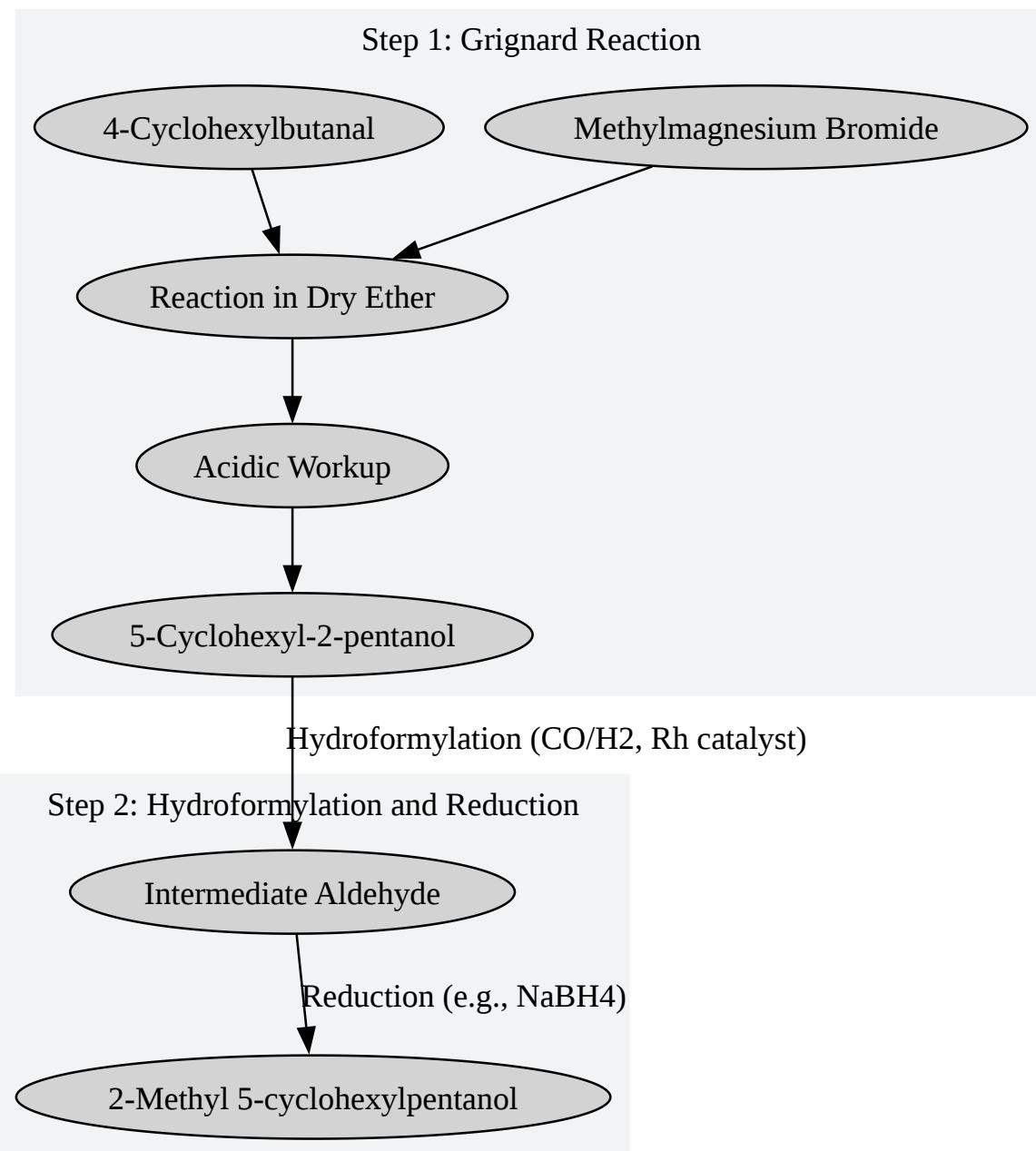
For substances that are liquid at room temperature, the melting point is often referred to as the freezing point.[8][9][10]

- Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state.
- Apparatus: A capillary tube apparatus or a differential scanning calorimeter (DSC).
- Procedure (using Capillary Method):
 - Introduce a sample of solidified **2-Methyl 5-cyclohexylpentanol** into a capillary tube.
 - Place the capillary tube in a heating block with a calibrated thermometer.
 - Heat the block at a slow, controlled rate.
 - Record the temperature at which the first drop of liquid appears and the temperature at which the last solid particle melts. The range between these two temperatures is the

melting range.

The density of a liquid can be determined using a hydrometer, an oscillating densitometer, or a pycnometer.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

- Principle: Density is the mass of a substance per unit volume.
- Apparatus: A calibrated pycnometer and a balance.
- Procedure (using Pycnometer):
 - Weigh a clean, dry pycnometer of a known volume.
 - Fill the pycnometer with **2-Methyl 5-cyclohexylpentanol** at a constant, recorded temperature.
 - Weigh the filled pycnometer.
 - Calculate the density by dividing the mass of the substance by the volume of the pycnometer.

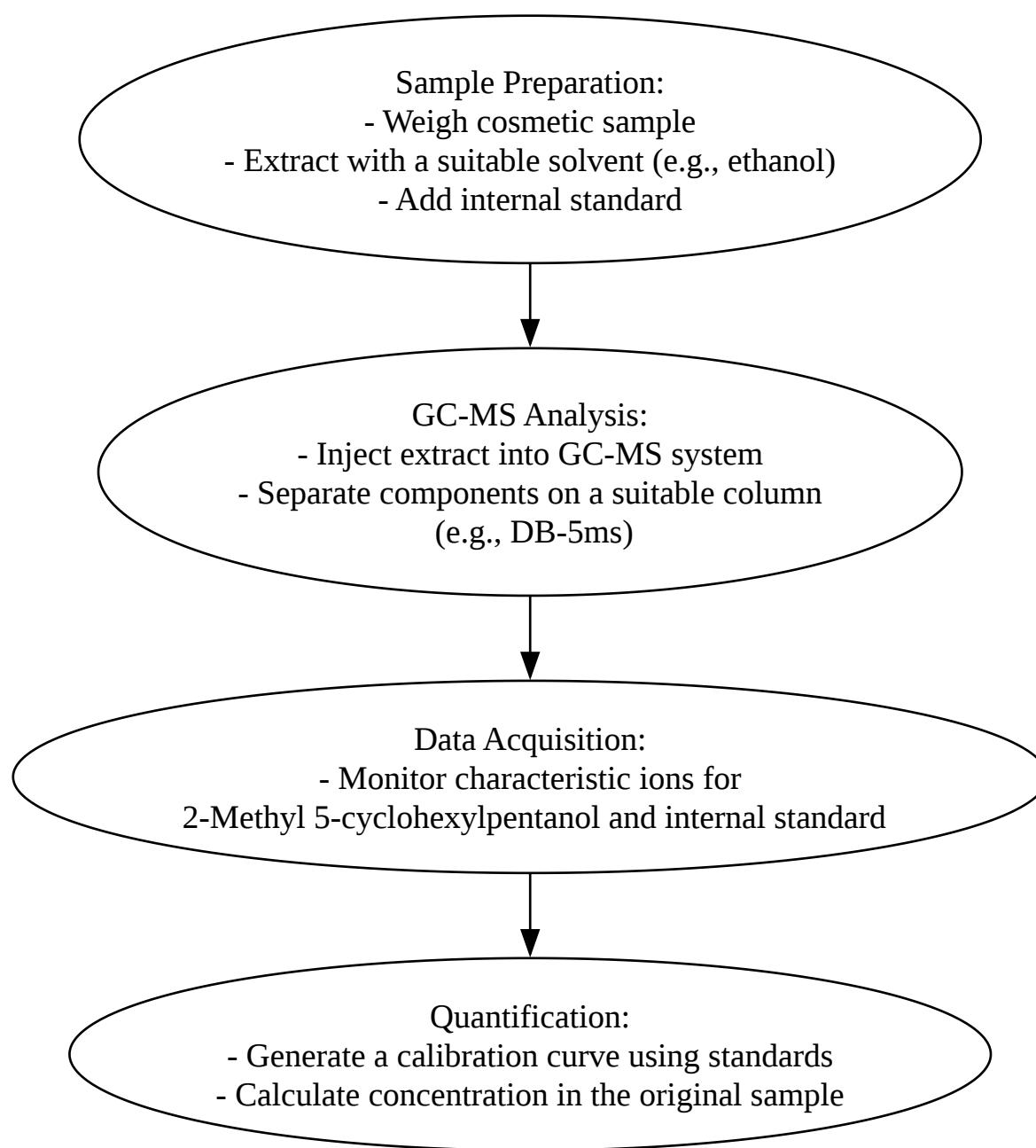

The flask method is suitable for determining the water solubility of substances like **2-Methyl 5-cyclohexylpentanol**.[\[11\]](#)[\[12\]](#)

- Principle: Water solubility is the maximum concentration of a substance that can dissolve in water at a given temperature to form a saturated solution.
- Apparatus: A flask with a stirrer, a constant temperature bath, and an analytical method to determine the concentration of the substance in water.
- Procedure:
 - Add an excess amount of **2-Methyl 5-cyclohexylpentanol** to a known volume of water in a flask.
 - Stir the mixture in a constant temperature bath until equilibrium is reached (saturation).

- Separate the aqueous phase from the excess undissolved substance by centrifugation or filtration.
- Determine the concentration of **2-Methyl 5-cyclohexylpentanol** in the clear aqueous solution using a suitable analytical technique (e.g., gas chromatography).

Synthesis Protocol (Hypothetical)

A plausible synthesis route for **2-Methyl 5-cyclohexylpentanol** can be adapted from patented methods for similar long-chain alcohols.^[8] A potential two-step synthesis is outlined below.


[Click to download full resolution via product page](#)

- Step 1: Grignard Reaction: 4-Cyclohexylbutanal is reacted with methylmagnesium bromide in a suitable solvent like dry diethyl ether. The resulting alkoxide is then quenched with a weak acid to yield 5-cyclohexyl-2-pentanol.

- Step 2: Hydroformylation and Reduction: The 5-cyclohexyl-2-pentanol is then subjected to hydroformylation using carbon monoxide and hydrogen gas in the presence of a rhodium catalyst to introduce a formyl group. The resulting intermediate aldehyde is subsequently reduced, for example with sodium borohydride, to yield the final product, **2-Methyl 5-cyclohexylpentanol**.

Analytical Method for Quantification in Cosmetic Formulations

A gas chromatography-mass spectrometry (GC-MS) method can be developed and validated for the quantification of **2-Methyl 5-cyclohexylpentanol** in cosmetic products.

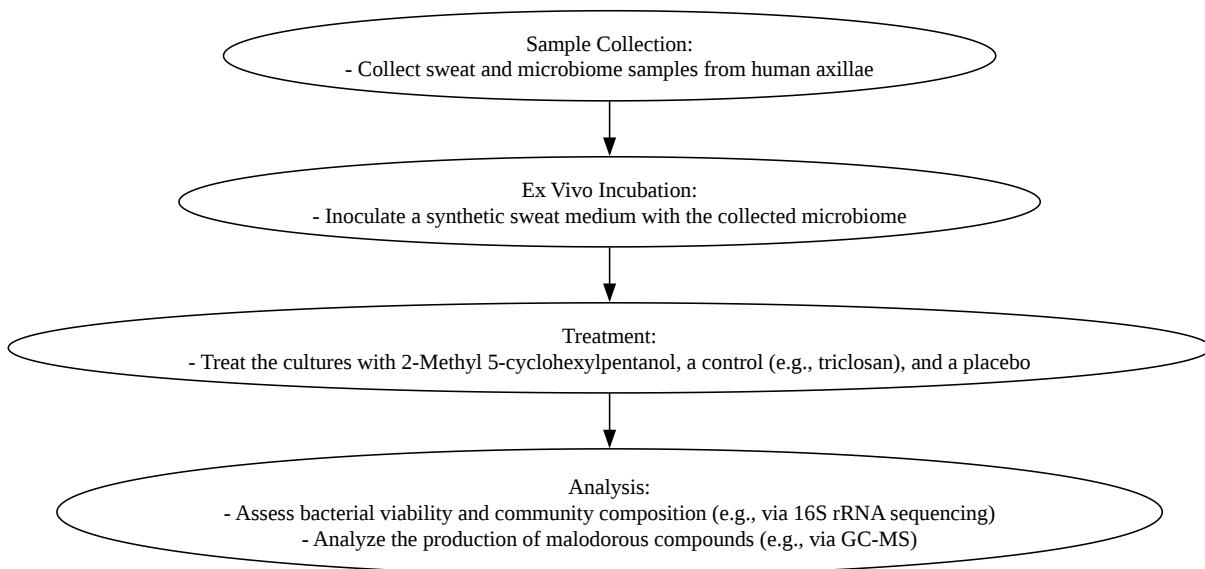
[Click to download full resolution via product page](#)

- Sample Preparation: A known amount of the cosmetic product is weighed and extracted with a suitable organic solvent (e.g., ethanol or methanol). An internal standard (e.g., a structurally similar alcohol not present in the sample) is added to improve accuracy and precision.
- GC-MS Analysis: The extract is injected into a gas chromatograph coupled with a mass spectrometer. The components are separated on a capillary column (e.g., a non-polar DB-

5ms column). The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect and quantify characteristic ions of **2-Methyl 5-cyclohexylpentanol** and the internal standard.

- Quantification: A calibration curve is prepared using standard solutions of **2-Methyl 5-cyclohexylpentanol** of known concentrations. The concentration of the analyte in the cosmetic sample is determined by comparing its peak area ratio to the internal standard with the calibration curve.

Biological Activity and Mechanism of Action


2-Methyl 5-cyclohexylpentanol is recognized for its deodorant properties, which are a result of its antimicrobial activity.^[6] It is considered a microbiome-friendly alternative to broader-spectrum antimicrobials like triclosan.^[8]

Antimicrobial Action

The primary mechanism of action of **2-Methyl 5-cyclohexylpentanol** is its ability to inhibit the growth of specific bacteria present in the human axilla that are responsible for the biotransformation of odorless sweat components into malodorous compounds.^[6] Unlike broad-spectrum antimicrobials that can disrupt the entire skin microbiome, **2-Methyl 5-cyclohexylpentanol** exhibits a more selective action.

Ex Vivo Human Axillary Microbiome Model

The efficacy and microbiome-friendliness of **2-Methyl 5-cyclohexylpentanol** have been assessed using an ex vivo human axillary microbiome model.

[Click to download full resolution via product page](#)

- Principle: This model simulates the conditions of the human underarm to study the effects of cosmetic ingredients on the resident microbial community and odor production.
- Procedure:
 - Sample Collection: Axillary sweat and microbial samples are collected from human volunteers.
 - Culture Preparation: A synthetic sweat medium that mimics the composition of human sweat is prepared and inoculated with the collected axillary microbiome.
 - Treatment: The cultures are treated with test substances, such as **2-Methyl 5-cyclohexylpentanol**, positive controls (e.g., triclosan), and a vehicle control.

- Incubation: The treated cultures are incubated under conditions that mimic the axillary environment (e.g., temperature and humidity).
- Analysis: After incubation, the effects of the treatments are assessed by:
 - Microbial Analysis: Determining the viability and composition of the microbial community using techniques like plate counts and 16S rRNA gene sequencing.
 - Odor Analysis: Quantifying the production of volatile malodorous compounds using techniques such as gas chromatography-olfactometry (GC-O) or GC-MS.

Studies using this model have shown that **2-Methyl 5-cyclohexylpentanol** can effectively reduce the production of malodorous compounds without significantly altering the overall composition and viability of the axillary microbiome, in contrast to the broader impact of triclosan.[8]

Safety and Regulatory Information

A safety data sheet for a product containing 100% **2-Methyl 5-cyclohexylpentanol** indicates an acute dermal LD50 in rats of >2000 mg/kg, determined according to OECD Test Guideline 402.[4] This suggests a low order of acute dermal toxicity. The substance is classified as very toxic to aquatic life with long-lasting effects.[1]

Conclusion

2-Methyl 5-cyclohexylpentanol is a well-characterized synthetic alcohol with established physicochemical properties and a clear mechanism of action as a deodorant active. Its selective antimicrobial activity makes it a promising ingredient for modern cosmetic formulations that aim to control malodor while respecting the natural skin microbiome. The experimental protocols outlined in this guide provide a framework for the further investigation and quality control of this compound for research and product development purposes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. oecd.org [oecd.org]
- 2. oecd.org [oecd.org]
- 3. oecd.org [oecd.org]
- 4. acri.gov.tw [acri.gov.tw]
- 5. OECD n°109: Density of liquids and solids - Analytice [analytice.com]
- 6. laboratuar.com [laboratuar.com]
- 7. oecd.org [oecd.org]
- 8. laboratuar.com [laboratuar.com]
- 9. oecd.org [oecd.org]
- 10. oecd.org [oecd.org]
- 11. oecd.org [oecd.org]
- 12. oecd.org [oecd.org]
- To cite this document: BenchChem. [Physicochemical Characteristics of 2-Methyl 5-cyclohexylpentanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8338738#physicochemical-characteristics-of-2-methyl-5-cyclohexylpentanol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com